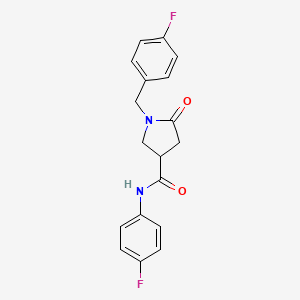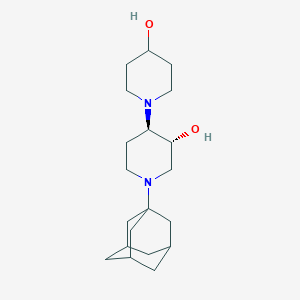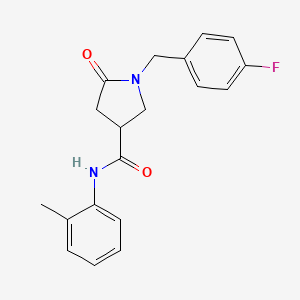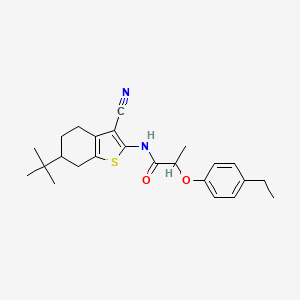
1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as FFPC, is a synthetic compound that belongs to the class of pyrrolidine carboxamides. It has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry. FFPC is a novel compound that has shown promising results in various scientific studies, making it a potential candidate for further research and development.
Wirkmechanismus
The mechanism of action of 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is not yet fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting the activity of key enzymes involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis by activating the caspase pathway. The anti-inflammatory and analgesic activity of this compound is thought to be mediated by its ability to inhibit the production of pro-inflammatory cytokines and prostaglandins.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent biochemical and physiological effects in various scientific studies. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines and prostaglandins. This compound has also been shown to exhibit analgesic activity, making it a potential candidate for the treatment of pain associated with inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is a novel compound that has shown promising results in various scientific studies, making it a potential candidate for further research and development. The synthesis of this compound is a relatively simple and straightforward process, making it easily accessible for further research. However, the limitations of this compound include its potential toxicity and lack of information regarding its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
The potential applications of 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide in the field of medicinal chemistry are vast. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and inflammatory diseases. Future research should also focus on the optimization of the synthesis of this compound and the development of more potent analogs. In addition, studies are needed to evaluate the pharmacokinetics and pharmacodynamics of this compound to determine its suitability for clinical use.
Conclusion
In conclusion, this compound is a novel compound that has shown promising results in various scientific studies. Its potential applications in the field of medicinal chemistry are vast, making it a potential candidate for further research and development. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and inflammatory diseases.
Synthesemethoden
The synthesis of 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 4-fluorobenzylamine and 4-fluorophenyl isocyanate in the presence of a suitable solvent and base. The resulting product is purified and characterized using various spectroscopic techniques such as NMR and mass spectrometry. The synthesis of this compound is a relatively simple and straightforward process, making it easily accessible for further research.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential application in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been shown to exhibit anti-inflammatory and analgesic activity, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c19-14-3-1-12(2-4-14)10-22-11-13(9-17(22)23)18(24)21-16-7-5-15(20)6-8-16/h1-8,13H,9-11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMYEYXMSNFPNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(2-{[cyclohexyl(methyl)amino]methyl}-4-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6138490.png)
![5-bromo-4-chloro-2-{[(2-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one](/img/structure/B6138491.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,1-dimethyl-1H-indole-3-carboxamide](/img/structure/B6138499.png)
![7-{[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6138512.png)
![N'-[(5-bromo-1H-indol-3-yl)methylene]-1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B6138513.png)
![N,8-dimethyl-3-({methyl[(1-methyl-2-piperidinyl)methyl]amino}methyl)-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6138518.png)
![4-bromo-2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6138520.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide](/img/structure/B6138526.png)
![1-(3-chlorophenyl)-6,7-dimethoxy-2-[(4-methyl-1H-imidazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6138529.png)


